6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2-(m-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one
Description
This compound belongs to the triazoloquinazolinone class, characterized by a fused triazole-quinazoline core. Key structural features include:
- 2-(m-Tolyl) substituent: A meta-methylphenyl group at position 2, contributing steric bulk and lipophilicity.
- Triazolo[1,5-c]quinazolinone scaffold: Provides rigidity and planar geometry, favoring interactions with biological targets like adenosine or serotonin receptors .
Properties
IUPAC Name |
6-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-2-(3-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N6O3/c1-20-8-7-9-21(18-20)27-30-28-22-10-3-4-11-23(22)34(29(37)35(28)31-27)19-26(36)33-16-14-32(15-17-33)24-12-5-6-13-25(24)38-2/h3-13,18H,14-17,19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBYSOAYBZFCQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=N2)C4=CC=CC=C4N(C3=O)CC(=O)N5CCN(CC5)C6=CC=CC=C6OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent-Driven Variations in Triazoloquinazolinones
Table 1: Key Structural and Spectroscopic Differences
Key Observations :
Key Insights :
- Anti-inflammatory Potential: The target compound’s piperazine side chain resembles known adenosine receptor ligands (), suggesting possible A₂A or A₃ receptor affinity, which modulates inflammation .
- Structural-Activity Relationship (SAR) : The m-tolyl group may enhance lipophilicity, improving membrane permeability compared to K17’s polar dihydroxy-phenyl group .
- Piperazine Role : Piperazine derivatives in show high yields (e.g., 96.8% for Compound 3), indicating synthetic feasibility for scaling the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
